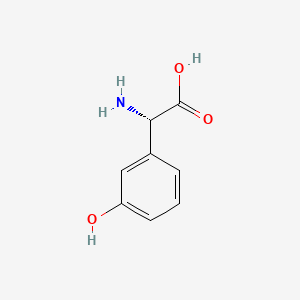

(S)-3-Hydroxyphenylglycine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLYTFPAEVJTFM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Hydroxyphenylglycine: A Technical Guide to its Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-Hydroxyphenylglycine, also known as (S)-3HPG, is a synthetic phenylglycine derivative that serves as a valuable pharmacological tool for the study of metabotropic glutamate (B1630785) receptors (mGluRs). Its primary mechanism of action is as a selective partial agonist for Group I metabotropic glutamate receptors, which include the subtypes mGluR1 and mGluR5. These receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade involving phospholipase C, leading to phosphoinositide hydrolysis and intracellular calcium mobilization. This guide provides an in-depth review of the mechanism of action of this compound, including its pharmacological profile, downstream signaling pathways, and detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action: Group I mGluR Agonism

The principal mechanism of action for this compound is its function as an agonist at Group I metabotropic glutamate receptors. This group consists of two main subtypes, mGluR1 and mGluR5, which are coupled to the Gαq/11 family of G-proteins. The agonist activity of (S)-3HPG is stereoselective, with the (S)-enantiomer being the active form.

Upon binding to the orthosteric site on the extracellular domain of mGluR1 or mGluR5, (S)-3HPG induces a conformational change in the receptor. This change facilitates the activation of the associated Gq protein, initiating a canonical intracellular signaling cascade. Studies have characterized (S)-3HPG as a weak or partial agonist at both mGluR1a and mGluR5a subtypes[1][2]. Its selectivity is notable, as it shows no significant agonist or antagonist activity at Group II (mGluR2) or Group III (mGluR4) receptors[2][3][4].

Signaling Pathways

The activation of Group I mGluRs by this compound triggers the Gαq signaling pathway, which leads to the modulation of various intracellular effectors and ultimately alters neuronal excitability and synaptic transmission.

Phosphoinositide Hydrolysis Cascade

The canonical signaling pathway activated by (S)-3HPG is detailed below:

-

G-Protein Activation: Agonist binding to the mGluR1/5 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq-GTP and Gβγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates the enzyme phospholipase C-beta (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding opens the IP3R channels, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates a wide array of cellular proteins, modulating their activity.

-

Quantitative Pharmacological Data

The agonist activity of this compound has been characterized primarily through functional assays in heterologous expression systems. It is generally considered a partial agonist with relatively low potency compared to the endogenous ligand, L-glutamate, or other synthetic agonists like DHPG.

| Receptor Subtype | Cell System | Assay | Activity | Potency / Efficacy | Reference |

| mGluR1 | CHO Cells | Phosphoinositide (PI) Hydrolysis | Weak Agonist | Stimulated PI hydrolysis to ~20% of the maximal L-glutamate response at 1 mM. | [2] |

| mGluR5a | LLC-PK1 Cells | PI Hydrolysis | Partial Agonist | Confirmed as a partial agonist; specific EC50 not provided. | [1] |

| mGluR2 | CHO Cells | cAMP Inhibition | No Agonist Activity | No significant inhibition of forskolin-stimulated cAMP formation observed at 1 mM. | [2] |

| mGluR4 | CHO Cells | cAMP Inhibition | No Agonist Activity | No significant inhibition of forskolin-stimulated cAMP formation observed at 1 mM. | [2] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies are provided below.

Phosphoinositide (PI) Hydrolysis Assay

This assay directly measures the functional consequence of Gq-coupled receptor activation by quantifying the accumulation of [³H]-inositol phosphates, a downstream product of PLC activity. The following protocol is adapted from methods used to characterize phenylglycine derivatives in CHO cells expressing mGluR1[2].

Detailed Steps:

-

Cell Culture and Labeling:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the desired mGluR subtype (e.g., mGluR1) in 24-well plates until confluent.

-

Replace the culture medium with inositol-free DMEM containing 1% dialyzed fetal bovine serum and 0.5-1.0 µCi/mL [³H]-myo-inositol.

-

Incubate the cells for 18-24 hours at 37°C to allow for the incorporation of the radiolabel into membrane phosphoinositides.

-

-

Agonist Stimulation:

-

Aspirate the labeling medium and wash the cells twice with an assay buffer (e.g., HEPES-buffered saline containing 10 mM LiCl). The LiCl is crucial as it inhibits inositol monophosphatases, leading to the accumulation of the measured product.

-

Pre-incubate the cells in the assay buffer with LiCl for 10-20 minutes at 37°C.

-

Add varying concentrations of this compound or other test compounds to the wells.

-

Incubate for a defined period, typically 20-60 minutes, at 37°C to allow for receptor activation and subsequent IP accumulation.

-

-

Extraction and Quantification:

-

Terminate the reaction by aspirating the buffer and adding 1 mL of ice-cold 0.5 M formic acid.

-

Incubate on ice for 30 minutes to lyse the cells and extract the soluble inositol phosphates.

-

Neutralize the lysates and apply them to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Wash the columns extensively with water to remove the free [³H]-myo-inositol.

-

Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

Intracellular Calcium Mobilization Assay

This high-throughput functional assay measures the IP3-mediated release of Ca²⁺ from intracellular stores upon receptor activation.

Detailed Steps:

-

Cell Plating: Seed cells expressing the target receptor (e.g., HEK293 cells with mGluR5) into 96- or 384-well black-walled, clear-bottom microplates. Allow cells to adhere and grow for 24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Include an anion-exchange inhibitor like probenecid to prevent dye leakage from the cells.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.

-

-

Measurement:

-

Place the microplate into a fluorescence imaging plate reader (FLIPR) or a similar instrument equipped with an automated liquid handling system.

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

The instrument's pipettor adds a solution of this compound at various concentrations to the wells.

-

Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes). The binding of Ca²⁺ to the dye results in a significant increase in its fluorescence emission.

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves are generated to determine the EC50 value of the agonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of mGluR activation on the electrical properties of single neurons, such as membrane potential and ion channel currents. Activation of mGluR1/5 by (S)-3HPG typically causes a slow membrane depolarization resulting from the inhibition of potassium (K+) channels.

Detailed Steps:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Setup:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Pull a glass micropipette (3-7 MΩ resistance) and fill it with an intracellular solution containing a potassium salt (e.g., K-gluconate), pH buffer, and EGTA to chelate calcium.

-

-

Achieving Whole-Cell Configuration:

-

Under visual guidance, approach a neuron with the micropipette and apply light positive pressure.

-

Upon touching the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential (voltage-clamp) or measurement of voltage changes (current-clamp).

-

-

Data Acquisition:

-

In current-clamp mode , record the resting membrane potential. Bath apply this compound (e.g., 100 µM - 1 mM) and record the resulting change in membrane potential. A depolarization is indicative of an excitatory effect.

-

In voltage-clamp mode , hold the neuron at a specific potential (e.g., -60 mV). Application of (S)-3HPG will induce an inward current, which reflects the inhibition of outward K+ currents that are active at that potential.

-

-

Data Analysis: Analyze the magnitude of depolarization (in mV) or the amplitude of the inward current (in pA) induced by the agonist.

Conclusion

This compound serves as a selective, though relatively low-potency, partial agonist for Group I metabotropic glutamate receptors, mGluR1 and mGluR5. Its mechanism of action is centered on the activation of the Gq/11-PLC-IP3/DAG signaling cascade, leading to well-characterized downstream effects such as intracellular calcium release and PKC activation. This pharmacological profile makes it a useful tool for selectively probing the function of Group I mGluRs in various physiological and pathological processes, provided its partial agonist nature and moderate potency are taken into consideration during experimental design and data interpretation.

References

- 1. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-3-Hydroxyphenylglycine: Chemical Properties, Structure, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and structural properties of (S)-3-Hydroxyphenylglycine, a non-proteinogenic amino acid of significant interest in neuroscience and drug development. This document details its physicochemical characteristics, provides illustrative experimental protocols for its synthesis and analysis, and explores its function as a key modulator of metabotropic glutamate (B1630785) receptors.

Chemical Identity and Structure

This compound, systematically named (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid, is a chiral molecule featuring a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-hydroxyphenyl substituent.[1][2] This specific stereoisomer, designated with the (S)-configuration, is crucial for its biological activity.

Structure:

The chemical structure of this compound consists of a phenyl ring substituted with a hydroxyl group at the meta-position. Attached to the alpha-carbon are the key functional groups that define it as an amino acid: a primary amine (-NH2) and a carboxylic acid (-COOH). The stereochemistry at the alpha-carbon is of the (S) configuration, which is essential for its specific interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, formulation, and application in experimental and developmental settings.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid | [1][2] |

| CAS Number | 71301-82-1 | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Appearance | Off-white solid | |

| Melting Point | 223-229 °C | |

| Boiling Point (Predicted) | 382.6 ± 32.0 °C | [4] |

| pKa (Predicted) | 1.85 ± 0.10 | [4] |

| Solubility | Soluble in 1eq. NaOH (to 100 mM).[4] Soluble in water (to 5 mM).[5] The solubility in water decreases with the addition of ethanol. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following sections provide illustrative protocols based on established chemical and analytical principles.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

The enantioselective synthesis of this compound can be achieved through the kinetic resolution of a racemic mixture of a suitable precursor, such as a 3-hydroxyphenylglycine ester, using a lipase (B570770). This method leverages the stereoselectivity of the enzyme to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the two.

Illustrative Protocol:

-

Substrate Preparation: Synthesize racemic 3-hydroxyphenylglycine methyl ester from racemic 3-hydroxyphenylglycine using a standard esterification method (e.g., reaction with methanol (B129727) in the presence of an acid catalyst like thionyl chloride).

-

Enzymatic Resolution:

-

Suspend the racemic 3-hydroxyphenylglycine methyl ester in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic co-solvent to create a biphasic system.

-

Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture.

-

Incubate the mixture with agitation at a controlled temperature (e.g., 30-40 °C).

-

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. Separate the aqueous and organic phases.

-

Product Isolation:

-

Isolate the unreacted this compound methyl ester from the organic phase.

-

Acidify the aqueous phase to hydrolyze the ester product to (R)-3-hydroxyphenylglycine.

-

Hydrolyze the isolated (S)-ester to obtain the final this compound product.

-

-

Purification: Purify the final product by recrystallization.

Experimental Workflow for Enzymatic Resolution

Enzymatic resolution workflow for this compound.

Analytical Characterization

Accurate and reliable analytical methods are crucial for confirming the identity, purity, and enantiomeric excess of this compound.

Chiral HPLC is the method of choice for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Illustrative Protocol:

-

Column: A chiral stationary phase column, such as one based on a cyclodextrin (B1172386) or a Pirkle-type phase, is required. The choice of column is critical and may require screening of several different CSPs.[1][6][7]

-

Mobile Phase: The mobile phase composition depends on the chosen chiral column and can be a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) for reversed-phase chromatography.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

-

Detection: UV detection at a wavelength where the compound absorbs, typically around 270-280 nm.

-

-

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Illustrative Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is important as it can affect the chemical shifts of labile protons (e.g., -OH, -NH₂, -COOH).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected signals would include aromatic protons on the 3-hydroxyphenyl ring, the alpha-proton, and exchangeable protons from the amino, hydroxyl, and carboxyl groups. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern of the phenyl ring.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals would include carbons of the aromatic ring, the alpha-carbon, and the carboxyl carbon. The chemical shifts are characteristic of the electronic environment of each carbon atom.

-

-

Data Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling constants to confirm that the obtained spectra are consistent with the structure of this compound.

Biological Activity and Signaling Pathway

This compound is a well-established agonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.

Upon binding of this compound, group I mGluRs activate a Gαq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC). These signaling events trigger a cascade of downstream effects, including the modulation of ion channels and the activation of various protein kinases such as Ca²⁺/calmodulin-dependent protein kinases (CaMKs) and mitogen-activated protein kinases (MAPKs), ultimately influencing gene expression and synaptic function.

Group I Metabotropic Glutamate Receptor Signaling Pathway

Signaling cascade initiated by this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of group I metabotropic glutamate receptors. A thorough understanding of its chemical properties, structure, and methods for its synthesis and analysis is paramount for its effective use in research and drug development. This guide provides a foundational resource for scientists working with this important compound, offering key data and illustrative protocols to facilitate their experimental endeavors.

References

- 1. bgb-analytik.com [bgb-analytik.com]

- 2. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. US3994962A - Method of manufacturing optically active p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 5. (S)-4-CARBOXY-3-HYDROXYPHENYLGLYCINE | 85148-82-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. phx.phenomenex.com [phx.phenomenex.com]

(S)-3-Hydroxyphenylglycine: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyphenylglycine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and neuroscience. Its importance stems from its potent and selective agonist activity at group I metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial modulators of synaptic plasticity and neuronal excitability. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, presenting key data in structured tables, detailing experimental protocols, and illustrating relevant pathways through diagrams.

Discovery and Biological Significance

The discovery of this compound is intrinsically linked to the exploration of excitatory amino acid receptors in the central nervous system. While the 3-hydroxyphenylglycine moiety is rare in nature, a related compound, forphenicine (B1219380) (4-formyl-3-hydroxyphenylglycine), has been isolated from Actinomyces fulvoviridis var. acarbodicus and is known as an inhibitor of alkaline phosphatase.[1] However, the primary significance of this compound lies in its role as a pharmacological tool to study group I mGluRs, which include mGluR1 and mGluR5.[2]

As an agonist, this compound activates these receptors, leading to the mobilization of intracellular calcium and the activation of various downstream signaling cascades.[3][4][5] This activity has made it an invaluable probe for investigating the physiological and pathological roles of group I mGluRs, which are implicated in numerous neurological and psychiatric disorders, including chronic pain, epilepsy, and anxiety.

Signaling Pathway of Group I Metabotropic Glutamate Receptors

Activation of group I mGluRs by an agonist like this compound initiates a signaling cascade primarily through the Gq alpha subunit of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated calcium levels, activates protein kinase C (PKC). These events lead to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately influencing neuronal excitability and synaptic plasticity.[3][4][5][6]

Synthesis of this compound

The asymmetric synthesis of this compound presents a significant challenge due to the need to control the stereochemistry at the α-carbon. Various strategies have been developed, broadly categorized into chemical and biocatalytic methods.

Chemical Synthesis

Chemical approaches often rely on the use of chiral auxiliaries or asymmetric catalysis to induce enantioselectivity. The Strecker synthesis is a classical and versatile method for the synthesis of α-amino acids that can be adapted for an asymmetric approach.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

A common strategy involves the condensation of 3-hydroxybenzaldehyde (B18108) with a chiral amine, followed by the addition of a cyanide source and subsequent hydrolysis of the resulting α-aminonitrile. (S)-(-)-α-Phenylethylamine is a frequently used chiral auxiliary.

Experimental Protocol: Asymmetric Strecker Synthesis (Adapted from general procedures for α-arylglycines)

-

Imine Formation: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol, add (S)-(-)-α-phenylethylamine (1.0 eq). Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.

-

Cyanide Addition: Cool the reaction mixture to 0°C and add sodium cyanide (1.1 eq) in one portion, followed by the dropwise addition of acetic acid (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation of Aminonitriles: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric α-aminonitriles can often be separated by fractional crystallization or chromatography.

-

Hydrolysis and Auxiliary Removal: The desired diastereomer of the α-aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) for 4-8 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

Purification: After cooling, the reaction mixture is washed with an organic solvent to remove the cleaved auxiliary. The aqueous layer is then neutralized with a base (e.g., ammonium (B1175870) hydroxide) to the isoelectric point of the amino acid to precipitate the this compound. The product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Quantitative Data for Asymmetric Strecker Synthesis (Representative)

| Step | Reagent/Condition | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |

| Cyanide Addition | NaCN, Acetic Acid | 80-90 (for aminonitriles) | 70-95 | - |

| Hydrolysis | 6M HCl, reflux | 70-85 (from aminonitrile) | - | >98 |

Note: The yields and stereoselectivities are representative and can vary depending on the specific reaction conditions and the efficiency of the diastereomer separation.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Enzymatic resolution of a racemic mixture or asymmetric synthesis using transaminases are common approaches.

Enzymatic Resolution of DL-3-Hydroxyphenylglycine

This method involves the synthesis of a racemic mixture of 3-hydroxyphenylglycine, followed by the selective enzymatic transformation of one enantiomer, allowing for the separation of the desired (S)-enantiomer. For example, an acylase can be used to selectively hydrolyze the N-acetyl derivative of L-3-hydroxyphenylglycine, leaving the N-acetyl-(S)-3-hydroxyphenylglycine untouched.

Experimental Protocol: Enzymatic Resolution using Acylase (General Procedure)

-

Synthesis of Racemic N-Acetyl-DL-3-hydroxyphenylglycine: React DL-3-hydroxyphenylglycine with acetic anhydride (B1165640) in a suitable buffer to obtain the N-acetylated derivative.

-

Enzymatic Hydrolysis: Dissolve the racemic N-acetyl-DL-3-hydroxyphenylglycine in a phosphate (B84403) buffer at a specific pH (typically around 7-8). Add a commercially available acylase (e.g., from Aspergillus oryzae). Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle stirring. The progress of the hydrolysis of the L-enantiomer is monitored by a change in pH or by HPLC analysis.

-

Separation: Once the hydrolysis of the L-enantiomer is complete, acidify the reaction mixture to precipitate the unreacted N-acetyl-(S)-3-hydroxyphenylglycine. The L-3-hydroxyphenylglycine remains in the aqueous solution.

-

Hydrolysis of the (S)-enantiomer: The isolated N-acetyl-(S)-3-hydroxyphenylglycine is then chemically hydrolyzed (e.g., by refluxing in dilute acid) to yield this compound.

-

Purification: The final product is purified by recrystallization.

Asymmetric Synthesis using Transaminases

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. A stereoselective transaminase can be used to convert 3-hydroxy-α-keto-phenylacetic acid into this compound with high enantiomeric excess.

Experimental Protocol: Asymmetric Synthesis using a Transaminase (Conceptual)

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), dissolve the substrate, 3-hydroxy-α-keto-phenylacetic acid, and a suitable amino donor (e.g., isopropylamine, which is converted to acetone).

-

Enzyme Addition: Add a purified (S)-selective transaminase or whole cells expressing the enzyme. Pyridoxal-5'-phosphate (PLP) is often required as a cofactor.

-

Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with agitation. The reaction can be driven to completion by using a large excess of the amino donor or by removing the ketone byproduct (e.g., through evaporation or a coupled enzymatic system).

-

Work-up and Purification: After the reaction is complete (monitored by HPLC), the enzyme is removed (e.g., by centrifugation or filtration). The product, this compound, is then isolated from the reaction mixture by ion-exchange chromatography or crystallization.

Quantitative Data for Biocatalytic Synthesis (Representative)

| Method | Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee%) |

| Resolution | Acylase | N-Acetyl-DL-3-HPG | ~50 | >99 (for the resolved enantiomer) |

| Asymmetric Synthesis | (S)-Transaminase | 3-Hydroxy-α-keto-phenylacetic acid | >95 | >99 |

Note: The efficiency of biocatalytic methods is highly dependent on the specific enzyme used and the optimization of reaction conditions.

Conclusion

This compound is a valuable molecule for neuroscience research due to its specific agonist activity at group I metabotropic glutamate receptors. While its natural occurrence is limited, several synthetic routes have been established for its preparation. Asymmetric chemical methods, such as the Strecker synthesis with chiral auxiliaries, provide a reliable means for its synthesis, although they may require multiple steps and purification of diastereomers. Biocatalytic approaches, including enzymatic resolution and asymmetric synthesis with transaminases, offer highly enantioselective and environmentally friendly alternatives. The choice of synthetic route will depend on factors such as the desired scale of production, cost, and available expertise. The continued development of novel and efficient synthetic methodologies will undoubtedly facilitate further exploration of the therapeutic potential of targeting group I mGluRs.

References

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 5. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

The Role of (S)-3-Hydroxyphenylglycine in Excitatory Neurotransmission: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a synthetic amino acid derivative that has garnered significant interest in the field of neuroscience for its role as a selective agonist at group I metabotropic glutamate (B1630785) receptors (mGluRs), particularly mGluR1. This guide provides a comprehensive overview of the core pharmacology of (S)-3HPG, its impact on excitatory neurotransmission, and detailed experimental protocols for its characterization. While much of the available quantitative data and established protocols focus on the closely related compound (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), this document will leverage that information to provide a thorough understanding of the likely mechanisms of action of (S)-3HPG, with the clear delineation between data derived from each compound.

Core Pharmacology and Mechanism of Action

(S)-3HPG is a potent agonist at mGluR1, a Gq-protein coupled receptor predominantly expressed in the postsynaptic density of excitatory synapses.[1] Unlike ionotropic glutamate receptors that form ion channels, mGluRs modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. The activation of mGluR1 by (S)-3HPG initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4][5][6][7] This signaling cascade results in the mobilization of intracellular calcium from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively, leading to a wide range of effects on neuronal function.[2][3][4][5][6][7]

Quantitative Data on Group I mGluR Agonist Activity

While specific binding affinity (Ki) and potency (EC50/IC50) values for this compound are not extensively reported in publicly available literature, data for the related and widely studied agonist, (S)-3,5-DHPG, provide valuable insights into the expected pharmacological profile.

| Compound | Receptor Target | Assay Type | Value | Reference |

| (S)-3,5-DHPG | mGluR1 | Calcium Mobilization in HEK293 cells | EC50 ≈ 10 µM | [8] |

| (S)-3,5-DHPG | mGluR5 | Calcium Mobilization in HEK293 cells | EC50 ≈ 10 µM | [8] |

| (S)-3,5-DHPG | Hippocampal Slices | Induction of Long-Term Depression (LTD) | 50-100 µM | [9][10][11] |

| (S)-3,5-DHPG | Hippocampal Slices | Facilitation of Long-Term Potentiation (LTP) | 10-20 µM | [12] |

| This compound | AMPA Receptors (Cortical) | Radioligand Binding ([3H]-AMPA) | Ki > 10,000 nM | [1] |

Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Group I mGluR agonists, including (S)-3,5-DHPG, are well-established modulators of both long-term potentiation (LTP) and long-term depression (LTD) of excitatory synaptic transmission.

Long-Term Depression (LTD)

Application of (S)-3,5-DHPG (50-100 µM) is a widely used and reliable method for inducing a form of LTD known as "chemical LTD".[9][10][11] This form of LTD is independent of N-methyl-D-aspartate (NMDA) receptor activation and is dependent on protein synthesis. The underlying mechanism involves the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors from the postsynaptic membrane, leading to a persistent reduction in synaptic strength.

Long-Term Potentiation (LTP)

In contrast to its role in LTD, lower concentrations of (S)-3,5-DHPG (10-20 µM) have been shown to facilitate the induction of LTP.[12] Co-application of (S)-3,5-DHPG with a weak tetanic stimulation that would not normally induce LTP can lead to a robust and sustained potentiation of synaptic transmission.[12] This suggests that mGluR1 activation can lower the threshold for LTP induction.

Signaling Pathways and Experimental Workflows

The complex interplay of signaling molecules downstream of mGluR1 activation governs the diverse effects of (S)-3HPG on excitatory neurotransmission.

Figure 1: this compound Activation of the mGluR1 Signaling Cascade.

Figure 2: Experimental Workflow for Chemical LTD Induction using (S)-3,5-DHPG.

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound and related compounds on excitatory neurotransmission.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol is designed to measure excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons of the hippocampus.

1. Slice Preparation:

-

Anesthetize and decapitate a juvenile rodent (e.g., P14-P21 rat or mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

2. Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

3. Recording Procedure:

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked EPSCs.

-

After obtaining a stable baseline recording for at least 10 minutes, bath-apply this compound at the desired concentration.

-

Record changes in the amplitude and frequency of EPSCs to determine the effect of the compound.

Solutions:

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.

-

Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

Phosphoinositide Hydrolysis Assay ([³H]-Inositol Phosphate (B84403) Accumulation)

This assay measures the accumulation of inositol phosphates, a direct downstream consequence of mGluR1 activation.

1. Cell Culture and Labeling:

-

Culture cells expressing mGluR1 (e.g., HEK293 or CHO cells) in 24-well plates.

-

When cells reach ~80% confluency, incubate them overnight in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 0.5 µCi/well) to label the cellular phosphoinositide pools.

2. Assay Procedure:

-

Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Add this compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

3. Inositol Phosphate Separation and Quantification:

-

Neutralize the cell lysates.

-

Apply the lysates to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elute the different inositol phosphate fractions with increasing concentrations of ammonium (B1175870) formate/formic acid.

-

Quantify the radioactivity in each fraction using liquid scintillation counting.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. A general conceptual approach is outlined below.

Figure 3: Conceptual Workflow for the Asymmetric Synthesis of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of mGluR1 in excitatory neurotransmission and synaptic plasticity. Its ability to selectively activate this receptor provides a means to dissect the complex signaling pathways that modulate neuronal function. While much of the detailed quantitative and protocol-driven research has utilized the related compound (S)-3,5-DHPG, the information presented in this guide provides a strong foundation for designing and interpreting experiments with (S)-3HPG. Further research is warranted to fully elucidate the specific binding kinetics and potency of (S)-3HPG at mGluR1 and to develop more detailed experimental protocols for its use. This will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting group I mGluRs in various neurological and psychiatric disorders.

References

- 1. 37797 [pdspdb.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DHPG-induced LTD in area CA1 of juvenile rat hippocampus; characterisation and sensitivity to novel mGlu receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]

(S)-3-Hydroxyphenylglycine: A Technical Guide to its Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a selective agonist for the Group I metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a G-protein coupled receptor, mGluR1 activation by (S)-3HPG initiates a signaling cascade with significant implications for neuronal excitability, synaptic plasticity, and overall central nervous system (CNS) function. This technical guide provides a comprehensive overview of the pharmacology, signaling pathways, and experimental methodologies associated with (S)-3HPG, with a focus on its role as a tool for investigating mGluR1 function in the CNS. All quantitative data are summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound is a phenylglycine derivative that has been instrumental in elucidating the physiological roles of mGluR1.[1][2] Its selectivity as an agonist for this receptor subtype, with no significant activity at mGluR2 or mGluR4, makes it a valuable pharmacological tool.[1] The activation of mGluR1 by (S)-3HPG triggers the Gq alpha subunit of its associated G-protein, leading to the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events modulate a wide array of neuronal functions.

Pharmacological Profile

The primary molecular target of (S)-3HPG in the central nervous system is the metabotropic glutamate receptor 1 (mGluR1).

Receptor Binding and Functional Potency

Quantitative analysis of the agonist activity of (S)-3HPG at mGluR1 has been determined through functional assays measuring the downstream consequences of receptor activation, such as phosphoinositide (PI) hydrolysis.

| Parameter | Value | Assay | Cell Line | Reference |

| Agonist Activity | Weak Agonist | Phosphoinositide Hydrolysis | CHO cells expressing mGluR1 | [2] |

Note: While Hayashi et al. (1994) identified (S)-3HPG as a weak agonist for mGluR1, a specific EC50 value was not provided in the primary text. The effect was observed at a concentration of 1 mM.[2]

Signaling Pathways

Activation of mGluR1 by this compound initiates a well-defined intracellular signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound and other mGluR1 agonists.

Phosphoinositide Hydrolysis Assay

This assay quantifies the agonist-induced production of inositol phosphates (IPs), a direct measure of PLC activation downstream of mGluR1.

Objective: To determine the functional potency (EC50) of this compound at mGluR1.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing mGluR1.

-

Culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

myo-[3H]inositol.

-

Assay medium: HEPES-buffered saline containing 10 mM LiCl.

-

This compound and other test compounds.

-

L-glutamate (as a reference agonist).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling:

-

Plate CHO-mGluR1 cells in 24-well plates and grow to near confluency.

-

Incubate the cells with culture medium containing myo-[3H]inositol (e.g., 0.5 µCi/ml) for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

-

Assay Incubation:

-

Wash the cells with assay medium.

-

Pre-incubate the cells with assay medium for 10-15 minutes.

-

Add varying concentrations of this compound or other agonists to the wells. Include a vehicle control and a positive control (e.g., L-glutamate).

-

Incubate for 30-60 minutes at 37°C. The presence of LiCl prevents the degradation of inositol monophosphates.

-

-

Extraction of Inositol Phosphates:

-

Terminate the incubation by aspirating the medium and adding ice-cold formic acid (e.g., 0.5 M).

-

Incubate on ice for 30-60 minutes.

-

Collect the cell lysates.

-

-

Chromatographic Separation:

-

Neutralize the formic acid extracts.

-

Apply the samples to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free myo-[3H]inositol.

-

Elute the total [3H]inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.

-

-

Quantification and Data Analysis:

-

Add scintillation fluid to the eluates and measure radioactivity using a scintillation counter.

-

Plot the concentration-response curve for this compound and calculate the EC50 value.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following mGluR1 activation.

Objective: To assess the ability of this compound to induce intracellular calcium release.

Materials:

-

HEK293 or CHO cells expressing mGluR1.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Preparation:

-

Plate cells in black-walled, clear-bottom 96-well plates.

-

-

Dye Loading:

-

Load cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

-

-

Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject a solution of this compound and continue to record the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Analyze the peak fluorescence response as a function of agonist concentration.

-

Function in the Central Nervous System

While specific in-depth studies on the electrophysiological and behavioral effects of this compound are limited, its action as an mGluR1 agonist allows for inferences based on the known roles of this receptor.

Electrophysiological Effects

Activation of mGluR1, as would be induced by (S)-3HPG, is known to have several effects on neuronal excitability, particularly in hippocampal neurons:

-

Depolarization: mGluR1 activation can cause a slow depolarization of pyramidal neurons.

-

Modulation of Ion Channels: It can lead to the inhibition of potassium channels, contributing to increased neuronal excitability.

-

Synaptic Plasticity: mGluR1 is involved in the induction of long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory.

Potential Behavioral Effects

Based on the function of mGluR1, administration of (S)-3HPG could be expected to influence:

-

Motor Activity and Coordination: mGluR1 is highly expressed in the cerebellum.

-

Learning and Memory: Due to its role in synaptic plasticity in the hippocampus and other brain regions.

-

Nociception: mGluR1 is implicated in pain signaling pathways.

Conclusion

This compound serves as a selective agonist for the metabotropic glutamate receptor 1. Its ability to activate the Gq/PLC signaling cascade makes it a valuable tool for dissecting the complex roles of mGluR1 in the central nervous system. While detailed quantitative pharmacological data for (S)-3HPG is not as extensive as for other Group I mGluR agonists, the methodologies outlined in this guide provide a framework for its further characterization. Future research focusing on the specific electrophysiological and in vivo effects of this compound will be crucial for a more complete understanding of its function and its potential as a modulator of CNS activity.

References

(S)-3-Hydroxyphenylglycine: A Technical Guide to its Metabotropic Glutamate Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a phenylglycine derivative that has been investigated for its interaction with metabotropic glutamate (B1630785) (mGlu) receptors. These G protein-coupled receptors are classified into three groups (Group I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. Understanding the subtype selectivity of ligands like (S)-3HPG is crucial for the development of targeted therapeutics for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mGlu receptor subtype selectivity of (S)-3HPG, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity at mGlu Receptor Subtypes

The following table summarizes the available quantitative data on the agonist and antagonist activity of this compound at various mGlu receptor subtypes.

| Receptor Subtype | Group | Ligand Activity | EC50 (µM) | Ki (µM) | Reference |

| mGluR1 | I | Partial Agonist | 97 | - | [1] |

| mGluR2 | II | No Effect | - | - | [2][3] |

| mGluR3 | II | Data Not Available | - | - | |

| mGluR4 | III | No Effect | - | - | [2][3] |

| mGluR5 | I | Agonist | Data Not Available | - | [1][4] |

| mGluR6 | III | Data Not Available | - | - | |

| mGluR7 | III | Data Not Available | - | - | |

| mGluR8 | III | Data Not Available | - | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Phosphoinositide Hydrolysis Assay for Group I mGlu Receptors (mGluR1 and mGluR5)

This assay measures the accumulation of inositol (B14025) phosphates (IPs) following the activation of Gq-coupled receptors like mGluR1 and mGluR5.

Materials:

-

Cell line stably expressing the mGluR1 or mGluR5 subtype (e.g., HEK293 or CHO cells)

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

myo-[3H]inositol

-

Agonist solution: this compound dissolved in assay buffer

-

Assay buffer (e.g., HEPES-buffered saline containing LiCl)

-

Lysis buffer (e.g., ice-cold perchloric acid)

-

Dowex AG1-X8 resin

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Cell Culture and Labeling: Plate the cells in multi-well plates and allow them to adhere. Incubate the cells with culture medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Agonist Stimulation: Wash the cells with assay buffer and then pre-incubate with assay buffer containing LiCl for 15-30 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and IP Separation: Terminate the incubation by adding ice-cold lysis buffer.

-

Transfer the cell lysates to tubes and neutralize with a suitable buffer.

-

Apply the neutralized lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove unbound inositol.

-

Elute the total [3H]inositol phosphates with a high-salt buffer (e.g., ammonium (B1175870) formate/formic acid).

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the radioactivity (counts per minute) against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

cAMP Accumulation Assay for Group II and III mGlu Receptors (mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptors like those in Group II and III.

Materials:

-

Cell line stably expressing the desired mGluR subtype

-

Culture medium

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Agonist solution: this compound

-

Assay buffer (e.g., Krebs-HEPES buffer)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or radioimmunoassay kit)

Protocol:

-

Cell Culture: Plate the cells in multi-well plates and grow to near confluency.

-

Assay Incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 10-20 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by adding lysis buffer.

-

cAMP Quantification: Determine the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. A decrease in forskolin-stimulated cAMP levels indicates agonist activity. Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathways and Visualizations

The distinct signaling cascades initiated by the activation of different mGlu receptor groups are critical to their physiological roles.

Group I mGlu Receptor Signaling Pathway

Group I mGlu receptors (mGluR1 and mGluR5) are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Caption: Group I mGluR signaling cascade.

Group II and III mGlu Receptor Signaling Pathway

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors.

Caption: Group II/III mGluR signaling cascade.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

The following diagram illustrates the key steps involved in the phosphoinositide hydrolysis assay.

Caption: PI hydrolysis assay workflow.

Experimental Workflow: cAMP Accumulation Assay

The following diagram outlines the general workflow for the cAMP accumulation assay.

Caption: cAMP accumulation assay workflow.

Conclusion

This compound demonstrates selective agonist activity at Group I mGlu receptors, particularly mGluR1 and mGluR5, with no discernible effect on the tested Group II (mGluR2) and Group III (mGluR4) receptors. The provided data and experimental protocols offer a foundation for further research into the therapeutic potential of targeting specific mGlu receptor subtypes. Further studies are warranted to fully characterize the activity of (S)-3HPG at mGluR3, mGluR6, mGluR7, and mGluR8 to complete its selectivity profile. The visualization of signaling pathways and experimental workflows aims to enhance the understanding and practical application of this knowledge in the fields of neuroscience and drug discovery.

References

(S)-3-Hydroxyphenylglycine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-3-Hydroxyphenylglycine, a key pharmacological tool in neuroscience research. The document covers its core chemical properties, its mechanism of action as a selective group I metabotropic glutamate (B1630785) receptor agonist, and detailed experimental protocols for its application in in vitro models.

Core Compound Data

This compound is a non-proteinogenic amino acid analog of glutamate. Its selective agonist activity at group I metabotropic glutamate receptors (mGluRs) makes it an invaluable tool for studying the physiological and pathological roles of these receptors in the central nervous system.

| Property | Value | Citations |

| CAS Number | 71301-82-1 | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][2][4] |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Synonyms | (S)-3H-PG, (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid | [1][2] |

| Purity | ≥99% (commercially available) | [2] |

| Storage Temperature | -20°C | [3] |

Mechanism of Action: Group I mGluR Signaling

This compound selectively activates group I metabotropic glutamate receptors, which consist of two subtypes: mGluR1 and mGluR5. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins.

Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating synaptic plasticity and neuronal excitability.

References

- 1. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisionary.com [precisionary.com]

- 3. researchgate.net [researchgate.net]

- 4. Brain Slice Preparation for electrophysiology recording [protocols.io]

(S)-3-Hydroxyphenylglycine: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyphenylglycine is a non-proteinogenic amino acid of significant interest due to its presence in bioactive natural products. This technical guide provides a comprehensive overview of its natural occurrence, with a primary focus on its role as a key structural component of the immunomodulatory agent forphenicine (B1219380). A detailed exploration of its proposed biosynthetic pathway, drawing strong parallels to the well-characterized biosynthesis of (S)-3,5-dihydroxyphenylglycine, is presented. This guide includes a putative biosynthetic scheme, descriptions of the key enzymatic steps, and a summary of the genetic basis for its production. Methodologies for the isolation, characterization, and quantitative analysis of related compounds from microbial sources are also discussed to provide a practical framework for researchers in the field.

Natural Occurrence of this compound

The natural occurrence of this compound in its free form is not widely documented. Its most significant and well-characterized natural source is as a structural moiety within the microbial secondary metabolite, forphenicine .

Forphenicine (4-formyl-3-hydroxyphenylglycine) is a low-molecular-weight immunomodulator that acts as an inhibitor of alkaline phosphatase. It was first isolated from the culture broth of the actinomycete Actinomyces fulvoviridis var. acarbodicus.[1] The presence of the this compound core is critical for the biological activity of forphenicine.

Beyond forphenicine, the occurrence of this compound in other natural products is exceptionally rare, highlighting its specialized role in microbial secondary metabolism.

Biosynthesis of this compound

While the dedicated biosynthetic gene cluster for this compound and forphenicine has not been explicitly elucidated in the scientific literature, a robust biosynthetic hypothesis can be formulated based on the well-established pathway for the structurally analogous non-proteinogenic amino acid, (S)-3,5-dihydroxyphenylglycine (Dpg) . Dpg is a crucial component of glycopeptide antibiotics such as vancomycin (B549263) and balhimycin.[2]

The biosynthesis of Dpg is a classic example of a Type III polyketide synthase (PKS) pathway. It is proposed that this compound synthesis follows a similar enzymatic logic, originating from primary metabolic precursors.

Proposed Biosynthetic Pathway

The proposed pathway for this compound biosynthesis initiates with the condensation of malonyl-CoA units, catalyzed by a Type III PKS, to form a polyketide intermediate. This intermediate then undergoes a series of modifications including cyclization, aromatization, oxidation, and transamination to yield the final amino acid.

The key proposed steps are as follows:

-

Polyketide Chain Assembly: A Type III Polyketide Synthase (PKS) catalyzes the iterative decarboxylative condensation of three molecules of malonyl-CoA to a starter acetyl-CoA unit. This forms a linear tetraketide intermediate.

-

Cyclization and Aromatization: The tetraketide intermediate undergoes an intramolecular C-acylation (Claisen condensation) to form a six-membered aromatic ring, yielding 3-hydroxyphenylacetyl-CoA. This step is likely spontaneous or catalyzed by the PKS itself or an associated cyclase.

-

α-Oxidation: The α-carbon of 3-hydroxyphenylacetyl-CoA is oxidized to a carbonyl group, forming 3-hydroxyphenylglyoxylyl-CoA. This oxidation is a critical step and is likely catalyzed by a monooxygenase or dioxygenase.

-

Transamination: The final step involves the stereospecific amination of the α-keto acid intermediate, 3-hydroxyphenylglyoxylate, to produce this compound. This reaction is catalyzed by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase.

Key Enzymes and Genetic Basis

Based on the Dpg biosynthetic model, the gene cluster responsible for this compound biosynthesis in Actinomyces fulvoviridis is expected to encode for the following key enzymes:

-

Type III Polyketide Synthase (PKS): Homologous to DpgA, this enzyme would be responsible for the initial polyketide chain synthesis and subsequent cyclization/aromatization.

-

Oxidase/Oxygenase: An enzyme, likely a monooxygenase or dioxygenase homologous to DpgC, would catalyze the α-oxidation of the phenylacetyl-CoA intermediate.

-

Aminotransferase: A PLP-dependent aminotransferase, homologous to those found in other phenylglycine biosynthetic pathways, would catalyze the final transamination step to introduce the amino group with (S)-stereochemistry.

-

Thioesterase: An enzyme to hydrolyze the CoA thioester at an appropriate stage in the pathway.

The genes encoding these enzymes are anticipated to be clustered together on the microbial chromosome, a common feature of secondary metabolite biosynthetic pathways in actinomycetes.

Quantitative Data

Specific quantitative data on the natural abundance of free this compound is not available in the current literature. For its derivative, forphenicine, production yields are dependent on the fermentation conditions of Actinomyces fulvoviridis var. acarbodicus. While precise industrial production yields are often proprietary, laboratory-scale fermentation optimization studies for similar actinomycete-derived secondary metabolites typically report yields in the range of tens to hundreds of milligrams per liter of culture broth.

Experimental Protocols

The following sections outline generalized experimental protocols for the study of this compound and its biosynthesis, based on established methods for similar non-proteinogenic amino acids and microbial secondary metabolites.

Isolation and Purification of Forphenicine

A general workflow for the isolation of forphenicine from a culture of Actinomyces fulvoviridis var. acarbodicus is as follows:

-

Fermentation: Cultivate Actinomyces fulvoviridis var. acarbodicus in a suitable liquid medium under optimized conditions (temperature, pH, aeration, and incubation time) to promote secondary metabolite production.

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction: Extract the culture filtrate with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH to partition forphenicine into the organic phase.

-

Chromatography:

-

Initial Fractionation: Subject the concentrated organic extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate major fractions.

-

Fine Purification: Further purify the forphenicine-containing fractions using high-performance liquid chromatography (HPLC), employing a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water with a trifluoroacetic acid modifier).

-

-

Characterization: Confirm the identity and purity of the isolated forphenicine using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Identification of the Forphenicine Biosynthetic Gene Cluster

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from Actinomyces fulvoviridis var. acarbodicus.

-

Genome Sequencing: Sequence the genome using a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Assemble the genome sequence reads into contigs.

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters within the genome.

-

Search for a gene cluster containing a Type III PKS gene, along with genes encoding putative oxidases, aminotransferases, and other tailoring enzymes consistent with the proposed biosynthetic pathway.

-

-

Gene Inactivation Studies: To confirm the function of the putative gene cluster, perform targeted gene knockout experiments for the PKS or other key biosynthetic genes. A loss of forphenicine production in the mutant strain, which can be restored by complementation with the functional gene, would confirm the involvement of the gene cluster in forphenicine biosynthesis.

Heterologous Expression and Enzyme Characterization

-

Gene Cloning: Clone the candidate genes (e.g., the PKS, oxidase, and aminotransferase) from the identified biosynthetic gene cluster into suitable expression vectors.

-

Heterologous Expression: Express the cloned genes in a well-characterized host organism, such as Escherichia coli or a model Streptomyces species.

-

Protein Purification: Purify the expressed enzymes using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Assays:

-

PKS Assay: Incubate the purified PKS enzyme with acetyl-CoA and malonyl-CoA and analyze the reaction products by HPLC or LC-MS to confirm the formation of the polyketide intermediate.

-

Oxidase Assay: Provide the purified oxidase with the product of the PKS reaction and appropriate cofactors (e.g., O2, NAD(P)H) and monitor the formation of the α-keto acid intermediate.

-

Aminotransferase Assay: React the α-keto acid intermediate with an amino donor (e.g., glutamate (B1630785) or glutamine) in the presence of the purified aminotransferase and PLP, and analyze for the production of this compound.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Gene Cluster Identification

Caption: Workflow for identifying the forphenicine biosynthetic gene cluster.

Conclusion

This compound represents a rare and intriguing non-proteinogenic amino acid with established biological relevance as a component of forphenicine. While its biosynthesis has not been directly elucidated, strong evidence from analogous pathways points towards a Type III PKS-mediated route. This technical guide provides a foundational understanding for researchers and drug development professionals, outlining the known natural sources, a robust biosynthetic hypothesis, and practical experimental approaches to further investigate this fascinating molecule. Future research focused on the identification and characterization of the forphenicine biosynthetic gene cluster will be instrumental in unlocking the full potential for the biocatalytic production of this compound and its derivatives for pharmaceutical applications.

References

(S)-3-Hydroxyphenylglycine: A Technical Profile of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a phenylglycine derivative that acts as a selective agonist at Group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR1 and mGluR5. These receptors are implicated in a variety of physiological processes in the central nervous system, including synaptic plasticity, learning, and memory. Consequently, (S)-3HPG serves as a valuable pharmacological tool for elucidating the roles of Group I mGluRs. This document provides a comprehensive technical overview of the pharmacological and toxicological profile of this compound, summarizing the available data on its mechanism of action, receptor affinity, and safety profile. It is important to note that while the qualitative pharmacological action of (S)-3HPG is established, specific quantitative data on its potency and toxicity are limited in the public domain.

Pharmacology

Mechanism of Action

This compound exerts its effects by binding to and activating Group I metabotropic glutamate receptors, which consist of the subtypes mGluR1 and mGluR5.[1] These receptors are G-protein coupled receptors (GPCRs) that are postsynaptically located and play a crucial role in modulating neuronal excitability and synaptic transmission.

Upon agonist binding, such as by (S)-3HPG, Group I mGluRs couple to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses.

Figure 1: Signaling pathway of this compound via Group I mGluRs.

Pharmacodynamics

The selectivity profile indicates that (S)-3HPG is active at Group I mGluRs with no significant effects at Group II (mGluR2/3) or Group III (mGluR4/6/7/8) receptors.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| Agonist Activity | mGluR1 | Weak Agonist at 1 mM | Phosphoinositide Hydrolysis | Hayashi et al., 1994 |

| Selectivity | mGluR2, mGluR4 | No Effect | Not Specified | Tocris Bioscience |

| Binding Affinity (Ki) | AMPA Receptor | >10,000 nM | Radioligand Binding Assay | PDSP Ki Database |

Table 1: Pharmacological Data for this compound Note: Quantitative potency (EC50/IC50) and binding affinity (Ki) data for (S)-3HPG at mGluR1 and mGluR5 are not available in the cited literature.

For context, the closely related analog, (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), is a more potent and well-characterized Group I mGluR agonist with reported EC50 values for phosphoinositide hydrolysis in the low micromolar range.[2]

Pharmacokinetics

There is a lack of published data regarding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicology

The toxicological profile of this compound is not well-established, with limited data available from formal toxicity studies.

Acute Toxicity

No specific LD50 values for this compound following oral, intravenous, or other routes of administration have been reported in the literature. For a related compound, a phenyl glycine (B1666218) perezone (B1216032) derivative, an oral LD50 in rodents was determined to be 2000 mg/kg.[2][3] However, this value cannot be directly extrapolated to (S)-3HPG due to significant structural differences.

In Vitro Cytotoxicity

Direct in vitro cytotoxicity data, such as IC50 values from assays like the MTT or LDH assay, are not available for this compound.

Neurotoxicity